

A Comparative Crystallographic Analysis of Substituted Arylpyridine and Arylbenzimidazole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-3,4-dimethylpyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the structural nuances of two distinct classes of N-heterocyclic compounds, supported by experimental data.

This guide provides a comparative overview of the single-crystal X-ray diffraction data for a substituted arylpyridine derivative, 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine, and a substituted arylbenzimidazole derivative, 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole. The following sections present a summary of their crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a visualization of a relevant biological pathway.

Crystallographic Data Comparison

The crystallographic data for the two compounds are summarized in the table below, offering a direct comparison of their key structural parameters.

Parameter	2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine	2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole[1][2]
Chemical Formula	C ₁₅ H ₁₂ ClN ₃ O ₂ S	C ₁₅ H ₁₃ BrN ₂
Molecular Weight	333.80	301.18
Crystal System	Orthorhombic	Triclinic
Space Group	Pbca	P-1
Unit Cell Dimensions	a = 12.311(2) Å b = 8.1229(15) c = 29.956(6) Å α = 90° β = 90° γ = 90°	b = 9.0780(18) Å c = 9.2750(19) Å α = 76.72(3)° β = 78.44(3)° γ = 61.05(3)°
Volume (Å ³)	2995.6(10)	652.4(2)
Z	8	2
Temperature (K)	298	293
Radiation	Mo Kα	Mo Kα
Dihedral Angles	Oxadiazole ring to benzene ring: 7.72(14)° Oxadiazole ring to pyridine ring: 69.86(12)°	Benzene ring to imidazole ring: 44.5(2)°

Experimental Protocols

The following is a generalized methodology for the synthesis and single-crystal X-ray diffraction analysis of substituted arylpyridine derivatives, based on established protocols.

Synthesis and Crystallization

Substituted arylpyridine derivatives are typically synthesized through multi-step reactions. For instance, the formation of 1,3,4-oxadiazole-containing pyridines can be achieved by reacting corresponding acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization.

Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.

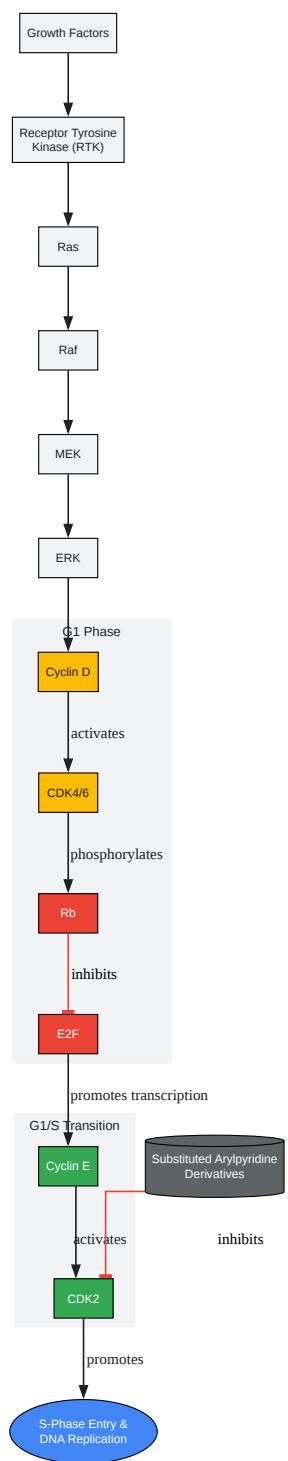
X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature, often 100 K or 298 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). The data is typically collected using a series of ω and φ scans.

The collected diffraction data is then processed to yield an initial structural model. This model is subsequently refined using full-matrix least-squares on F^2 values. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.

Biological Relevance: CDK2 Signaling Pathway

Substituted arylpyridine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. The following diagram illustrates a simplified CDK2 signaling pathway.



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Caption: Simplified CDK2 signaling pathway in cell cycle progression.

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References

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